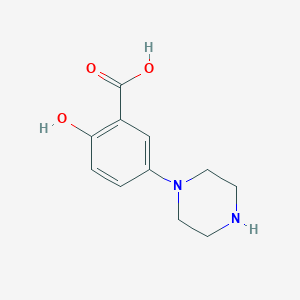

2-Hydroxy-5-piperazin-1-ylbenzoic acid

Descripción general

Descripción

2-Hydroxy-5-piperazin-1-ylbenzoic acid is an organic compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a piperazine ring attached to a benzoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with piperazine under specific conditions. One common method includes:

Starting Materials: 2-Hydroxybenzoic acid and piperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.

Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-piperazin-1-ylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Agents

Research has indicated that derivatives of 2-hydroxy-5-piperazin-1-ylbenzoic acid can function as neuroprotective agents. For instance, compounds that incorporate this structure have been studied for their ability to mitigate oxidative stress associated with neurodegenerative diseases such as Parkinson's disease. These compounds exhibit antioxidant properties and have shown promise in reducing neuronal damage in animal models .

Dopamine Receptor Agonists

The compound has also been explored as a scaffold for developing dopamine D2/D3 receptor agonists. Studies have demonstrated that modifications to the piperazine ring can enhance binding affinity to these receptors, which is crucial for treating conditions like schizophrenia and Parkinson's disease .

Antimicrobial Activity

Antibacterial Properties

this compound and its derivatives have shown significant antibacterial activity against various strains of bacteria. For example, research indicates that certain derivatives exhibit minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin and norfloxacin. This suggests potential applications in treating bacterial infections resistant to conventional therapies .

Biofilm Inhibition

The compound has also been investigated for its ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus. This is particularly relevant given the increasing prevalence of biofilm-associated infections, which are often more resistant to treatment than planktonic cells .

Neuroprotection in Parkinson's Disease

A study conducted on bifunctional iron chelators demonstrated that compounds derived from this compound could significantly reduce oxidative stress markers in models of Parkinson's disease. These findings suggest that such compounds may offer protective effects against neurodegeneration through their antioxidant properties .

Antibacterial Efficacy

In a comparative study evaluating the antibacterial efficacy of various piperazine derivatives, this compound was found to outperform several standard antibiotics against multi-drug resistant strains. The study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxybenzoic acid: Lacks the piperazine ring, making it less versatile in medicinal applications.

5-Piperazin-1-ylbenzoic acid: Lacks the hydroxyl group, which reduces its reactivity in certain chemical reactions.

Uniqueness

2-Hydroxy-5-piperazin-1-ylbenzoic acid is unique due to the presence of both a hydroxyl group and a piperazine ring, which allows it to participate in a wider range of chemical reactions and interact with various biological targets.

Actividad Biológica

2-Hydroxy-5-piperazin-1-ylbenzoic acid (also known as 2-Hydroxy-4-(piperazin-1-yl)benzoic acid) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring attached to a benzoic acid moiety, which is hydroxylated at the 2-position.

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PCA | R. solani | 18.6 μg/mL |

| 5c | R. solani | 3.2 μg/mL |

| 5e | A. solani | 50 μg/mL |

These results suggest that modifications to the hydroxybenzoic acid structure can enhance antimicrobial efficacy against specific fungi such as Rhizoctonia solani and Alternaria solani .

Anticancer Activity

Studies have also explored the anticancer potential of piperazine derivatives. For instance, several compounds related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

A study involving a series of piperazine derivatives showed that certain modifications increased their cytotoxicity against human cancer cell lines, suggesting a structure–activity relationship (SAR) where the presence of hydroxyl and piperazine groups plays a crucial role in enhancing biological activity .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to this compound have been documented in various studies. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Experimental Findings:

In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects in rat models when administered at specific doses (100 mg/kg), showing reduced paw edema compared to control groups . These findings highlight the potential therapeutic applications of these compounds in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the piperazine moiety contributes to hydrophobic interactions, improving binding affinity and specificity towards target proteins .

Propiedades

IUPAC Name |

2-hydroxy-5-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKBWPCILQUSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406247 | |

| Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446831-30-7 | |

| Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.